

# Umbralisib Tosylate: A Deep Dive into its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Umbralisib Tosylate |           |
| Cat. No.:            | B8752720            | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 11, 2025

### **Abstract**

Umbralisib (TGR-1202), an orally bioavailable kinase inhibitor, has garnered significant attention for its unique dual-inhibitory mechanism targeting phosphatidylinositol 3-kinase delta (PI3K $\delta$ ) and casein kinase 1 epsilon (CK1 $\epsilon$ ).[1][2][3] This dual activity profile distinguishes it from other PI3K inhibitors and has been a key area of investigation in the treatment of hematological malignancies.[4][5] This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of **umbralisib tosylate**, offering insights into the chemical moieties crucial for its biological activity. The document summarizes quantitative inhibitory data, details relevant experimental protocols, and utilizes visualizations to illustrate key concepts, serving as a valuable resource for professionals in drug discovery and development. Although initially granted accelerated approval by the FDA for the treatment of relapsed or refractory marginal zone lymphoma and follicular lymphoma, it was later withdrawn from the market due to safety concerns.[5][6]

## Introduction: The Dual-Inhibitor Advantage

Umbralisib's therapeutic potential stems from its ability to simultaneously modulate two distinct signaling pathways implicated in cancer cell proliferation, survival, and trafficking.[1][7]



- PI3Kδ Inhibition: The delta isoform of PI3K is predominantly expressed in hematopoietic cells and plays a critical role in B-cell receptor (BCR) signaling, a pathway often dysregulated in B-cell malignancies.[4] By selectively targeting PI3Kδ, umbralisib disrupts downstream signaling cascades, including the AKT pathway, leading to reduced B-cell proliferation and survival.[8] Umbralisib exhibits high selectivity for the delta isoform over the alpha, beta, and gamma isoforms of PI3K.[9]
- CK1ε Inhibition: Casein kinase 1 epsilon is involved in the regulation of various cellular processes, including the Wnt/β-catenin pathway and the control of protein translation.
   Inhibition of CK1ε by umbralisib is thought to contribute to its anticancer effects, potentially through the downregulation of oncoproteins.[1][3]

This dual-inhibitory action offers a multi-pronged attack on cancer cells and has been a focal point in the design and development of next-generation kinase inhibitors.

## **Core Structure and Pharmacophore of Umbralisib**

The chemical structure of umbralisib, (S)-2-(1-(4-amino-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, reveals a complex arrangement of heterocyclic and aromatic moieties. The core pharmacophore can be dissected into several key regions that are critical for its interaction with the kinase targets.

Figure 1: Chemical Structure of Umbralisib

Caption: Core scaffold of Umbralisib highlighting key functional groups.

## Structure-Activity Relationship (SAR) Analysis

While a comprehensive public dataset of umbralisib analogs with corresponding activity is not available, SAR can be inferred from studies on related pyrazolo[3,4-d]pyrimidine-based PI3K inhibitors and general principles of medicinal chemistry.

## The Pyrazolo[3,4-d]pyrimidine Scaffold: Hinge Binding

The pyrazolo[3,4-d]pyrimidine core is a well-established "hinge-binder" motif in kinase inhibitors. It mimics the adenine ring of ATP and forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.



 4-Amino Group: The amino group at the C4 position is critical for forming a key hydrogen bond with the backbone amide of a valine residue in the hinge region of PI3Kδ. Loss or significant modification of this group is expected to drastically reduce inhibitory activity.

# Substitutions on the Pyrazole Ring (C3 Position): Selectivity and Potency

The substituent at the C3 position of the pyrazole ring extends into a hydrophobic pocket of the kinase, and modifications in this region significantly impact both potency and selectivity.

 3-Fluoro-4-isopropoxyphenyl Group: This group in umbralisib is crucial for its high potency and selectivity for PI3Kδ. The isopropoxy group likely occupies a hydrophobic pocket, while the fluorine atom can modulate electronic properties and metabolic stability. SAR studies on similar inhibitors suggest that the size and nature of the alkoxy group can be varied to finetune selectivity against other PI3K isoforms.

## The N1-Substituent: Interaction with the Solvent-Front

The ethyl-chromenone moiety at the N1 position of the pyrazole ring projects towards the solvent-exposed region of the ATP-binding site.

- (S)-Ethyl Group: The stereochemistry at this position is critical for optimal binding. The (S)configuration correctly orients the larger chromenone substituent.
- Chromen-4-one Moiety: This large, planar group likely engages in π-stacking and hydrophobic interactions. The fluorine substitutions on the chromenone and the pendant phenyl ring contribute to improved pharmacokinetic properties and may enhance binding affinity.

Table 1: Inferred Structure-Activity Relationship for Umbralisib Analogs



| Modification Area                      | Inferred Impact on<br>PI3Kδ Activity | Inferred Impact on CK1ɛ Activity | Rationale                                                           |  |
|----------------------------------------|--------------------------------------|----------------------------------|---------------------------------------------------------------------|--|
| Pyrazolo[3,4-<br>d]pyrimidine Core     |                                      |                                  |                                                                     |  |
| Removal/alkylation of<br>4-amino group | Significant decrease                 | Likely decrease                  | Loss of key hinge-<br>binding hydrogen<br>bond.                     |  |
| C3-Substituent                         |                                      |                                  |                                                                     |  |
| Variation of the 4-<br>alkoxy group    | Modulates potency and selectivity    | Unknown                          | Interaction with a hydrophobic pocket; size and shape are critical. |  |
| Removal of 3-fluoro<br>group           | Potential decrease in potency        | Unknown                          |                                                                     |  |
| N1-Substituent                         |                                      |                                  |                                                                     |  |
| Inversion of stereocenter              | Significant decrease                 | Likely decrease                  | Incorrect orientation of the chromenone moiety.                     |  |
| Modification of the chromenone         | Modulates potency                    | Unknown                          | Alters interactions in the solvent-exposed region.                  |  |
| Alteration of fluorine substitution    | Modulates PK properties and potency  | Unknown                          | Fluorine can affect<br>metabolic stability and<br>binding affinity. |  |

## **Quantitative Inhibitory Activity**

Umbralisib has demonstrated potent and selective inhibition of PI3K $\delta$  in various assays.

Table 2: In Vitro Inhibitory Activity of Umbralisib



| Target | Assay<br>Type       | IC50 /<br>EC50    | Selectivit<br>y vs.<br>Pl3Kα | Selectivit<br>y vs.<br>PI3Kβ | Selectivit<br>y vs.<br>PI3Ky | Referenc<br>e |
|--------|---------------------|-------------------|------------------------------|------------------------------|------------------------------|---------------|
| ΡΙ3Κδ  | Enzyme<br>Assay     | 22.2 nM<br>(IC50) | >1000-fold                   | >30-50-fold                  | >15-50-fold                  | [9]           |
| ΡΙ3Κδ  | Cell-based<br>Assay | 24.3 nM<br>(EC50) | -                            | -                            | -                            | [9]           |
| CK1ε   | Cell-based<br>Assay | 6.0 μM<br>(EC50)  | -                            | -                            | -                            | [10]          |

# Signaling Pathways and Experimental Workflows PI3Kδ Signaling Pathway

The following diagram illustrates the central role of PI3K $\delta$  in B-cell signaling and the point of intervention for umbralisib.



Click to download full resolution via product page

Caption: Simplified PI3K $\delta$  signaling pathway in B-cells.

## Experimental Workflow: ADP-Glo™ Kinase Assay for PI3Kδ Inhibition



The ADP-Glo™ Kinase Assay is a common method to determine the potency of kinase inhibitors. The following diagram outlines the general workflow.





Click to download full resolution via product page

Caption: Workflow for determining PI3Kδ inhibition using the ADP-Glo™ assay.

## Detailed Experimental Protocols PI3Kδ Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a representative method for determining the IC50 value of umbralisib against PI3K $\delta$ .

#### Materials:

- Recombinant human PI3Kδ (p110δ/p85α)
- PIP2:PS lipid vesicles
- ADP-Glo™ Kinase Assay Kit (Promega)
- DTT
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 3 mM MgCl2, 2 mM DTT)
- Umbralisib tosylate
- DMSO
- 384-well white assay plates

#### Procedure:

- Compound Preparation: Prepare a 10 mM stock solution of umbralisib tosylate in DMSO.
   Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve.
- Kinase Reaction Mixture: Prepare a kinase reaction mixture containing PI3Kδ enzyme and PIP2:PS substrate in kinase buffer. The final enzyme and substrate concentrations should be optimized for linear reaction kinetics.



- Assay Plate Setup: Add the serially diluted umbralisib or DMSO (vehicle control) to the wells
  of a 384-well plate.
- Enzyme Addition: Add the kinase reaction mixture to each well.
- Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for PI3Kδ.
- Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
- ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.
- Luminescence Reading: Measure the luminescent signal using a plate reader.
- Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

### **CK1**<sup>\varepsilon</sup> Inhibition Assay (Radiometric Assay)

This protocol describes a general method for measuring CK1 $\epsilon$  activity using a radiolabeled substrate.

#### Materials:

- Recombinant human CK1s
- Casein (dephosphorylated) as a substrate
- [y-32P]ATP
- Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl<sub>2</sub>, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)



- Umbralisib tosylate
- DMSO
- Phosphocellulose paper
- Phosphoric acid
- · Scintillation counter

#### Procedure:

- Compound Preparation: Prepare serial dilutions of umbralisib tosylate in DMSO.
- Reaction Mixture: Prepare a reaction mixture containing kinase assay buffer, casein, and umbralisib at various concentrations or DMSO (vehicle control).
- Enzyme Addition: Add recombinant CK1s to the reaction mixture.
- Reaction Initiation: Initiate the reaction by adding [y-32P]ATP.
- Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20 minutes), ensuring the reaction is in the linear range.
- Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Washing: Wash the phosphocellulose paper extensively with phosphoric acid (e.g., 0.75%) to remove unincorporated [y-32P]ATP.
- Scintillation Counting: Measure the amount of <sup>32</sup>P incorporated into the casein substrate using a scintillation counter.
- Data Analysis: Determine the percentage of inhibition for each umbralisib concentration relative to the vehicle control and calculate the IC50 value by non-linear regression analysis.

### Conclusion



The structure-activity relationship of **umbralisib tosylate** is a complex interplay of its various structural components. The pyrazolo[3,4-d]pyrimidine scaffold serves as a crucial hinge-binding element, while the substituents at the C3 and N1 positions are key determinants of potency and selectivity. The dual inhibition of PI3K $\delta$  and CK1 $\epsilon$  presents a unique therapeutic strategy, and a thorough understanding of the SAR is essential for the design of future kinase inhibitors with improved efficacy and safety profiles. The experimental protocols provided herein offer a framework for the continued investigation and characterization of umbralisib and its analogs. Further research focusing on the systematic modification of the umbralisib scaffold and the comprehensive profiling of the resulting analogs against both PI3K $\delta$  and CK1 $\epsilon$  will be invaluable in advancing the field of targeted cancer therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The dual PI3Kδ/CK1ε inhibitor umbralisib exhibits unique immunomodulatory effects on CLL T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. bionews.com [bionews.com]
- 5. Umbralisib Wikipedia [en.wikipedia.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Umbralisib Tosylate | C38H32F3N5O6S | CID 86707828 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Umbralisib Tosylate: A Deep Dive into its Structure-Activity Relationship]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8752720#umbralisib-tosylate-structure-activity-relationship-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com